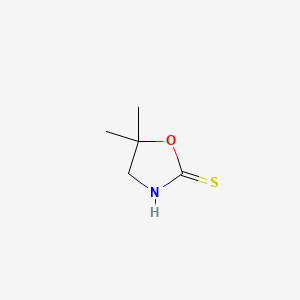

5,5-Dimethyl-1,3-oxazolidine-2-thione

Descripción

Structure

3D Structure

Propiedades

Número CAS |

3980-52-7 |

|---|---|

Fórmula molecular |

C5H9NOS |

Peso molecular |

131.2 g/mol |

Nombre IUPAC |

5,5-dimethyl-1,3-oxazolidine-2-thione |

InChI |

InChI=1S/C5H9NOS/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H,6,8) |

Clave InChI |

KQFUFUCGYCUHEV-UHFFFAOYSA-N |

SMILES |

CC1(CNC(=S)O1)C |

SMILES canónico |

CC1(CNC(=S)O1)C |

Otros números CAS |

3980-52-7 |

Sinónimos |

5,5'-dimethyl-2-thiooxazolidone |

Origen del producto |

United States |

Synthetic Methodologies for 5,5 Dimethyl 1,3 Oxazolidine 2 Thione and Its Analogues

Cyclization Reactions for the Formation of the 1,3-Oxazolidine-2-thione (B1225483) Ring System

The core structure of 1,3-oxazolidine-2-thione is typically assembled through cyclization reactions that form the heterocyclic ring. Key starting materials are often β-amino alcohols, which possess the necessary nitrogen and oxygen atoms in a 1,2-relationship.

Synthesis from β-Amino Alcohols and Thiophosgene (B130339) or Carbon Disulfide

A primary and well-established method for synthesizing 1,3-oxazolidine-2-thiones involves the reaction of β-amino alcohols with a thiocarbonyl source, such as thiophosgene or, more commonly, carbon disulfide (CS₂). researchgate.netresearchgate.net The reaction with carbon disulfide is often preferred due to the hazardous nature of thiophosgene.

The synthesis begins with the nucleophilic attack of the amino group of the β-amino alcohol onto the carbon of carbon disulfide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the intermediate dithiocarbamate, leading to the elimination of hydrogen sulfide (B99878) and the formation of the 1,3-oxazolidine-2-thione ring. For the specific synthesis of 5,5-dimethyl-1,3-oxazolidine-2-thione, the corresponding β-amino alcohol, 2-amino-2-methyl-1-propanol, would be the required starting material.

The reaction conditions can be varied. For instance, the synthesis of chiral analogues, such as (S)-4-isopropyl-1,3-oxazolidine-2-thione, is achieved by reacting (S)-valinol with carbon disulfide. orgsyn.org This reaction can be slow, sometimes requiring extended reaction times to ensure the complete conversion of the intermediate oxazolidine-2-thione to the more stable thiazolidine-2-thione, highlighting a potential competing reaction pathway. orgsyn.org Microwave-assisted methods have been shown to improve yields and reduce reaction times compared to conventional heating. researchgate.net

Table 1: Synthesis of 1,3-Oxazolidine-2-thione Analogues from β-Amino Alcohols

| Starting β-Amino Alcohol | Reagent | Product | Key Findings | Reference |

|---|---|---|---|---|

| (S)-phenylalaninol | Carbon Disulfide | (S)-4-benzyl-1,3-oxazolidine-2-thione | Microwave irradiation improves yield over conventional methods. | researchgate.net |

| (S)-phenylglycinol | Carbon Disulfide | (S)-4-phenyl-1,3-oxazolidine-2-thione | Microwave-assisted synthesis is effective. | researchgate.net |

| (S)-valinol | Carbon Disulfide | (S)-4-isopropyl-1,3-oxazolidine-2-thione | Reaction proceeds via an oxazolidine (B1195125) intermediate; long reaction times may be needed for full conversion to the thiazolidine. | orgsyn.org |

Multicomponent Reaction Approaches to 1,3-Oxazolidine-2-thiones

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient and atom-economical alternative for synthesizing complex heterocyclic structures. mdpi.com While more commonly reported for oxazolidinones and other related heterocycles, the principles can be extended to the synthesis of 1,3-oxazolidine-2-thiones.

For example, SnCl₂-catalyzed three-component coupling of anilines, epoxides, and paraformaldehyde has been used to generate 1,3-oxazolidine derivatives. rsc.org Another approach involves the asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides to yield highly substituted chiral 1,3-oxazolidines. nih.gov The adaptation of these methods using a sulfur source, such as carbon disulfide or a related thiocarbonyl compound, in place of a carbonyl source could theoretically lead to the formation of the 1,3-oxazolidine-2-thione scaffold. The development of MCRs for thiazolidine-2-thiones further suggests the feasibility of this strategy for their oxygen-containing counterparts. researchgate.net

Stereoselective Synthesis of Chiral 1,3-Oxazolidine-2-thione Derivatives

Chiral 1,3-oxazolidine-2-thiones are valuable as chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net Their stereoselective synthesis is therefore of significant interest. The most straightforward method involves using an enantiomerically pure β-amino alcohol as the starting material. The chirality from the amino alcohol is directly transferred to the resulting oxazolidine-2-thione.

For instance, the reaction of (1S, 2R)-norephedrine with carbon disulfide yields (4R, 5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione, a widely used chiral auxiliary. researchgate.net Similarly, other enantiopure amino alcohols derived from amino acids are common precursors. researchgate.net The cyclization reaction with carbon disulfide is noted to be highly stereoselective, with the chirality of the starting material being retained in the final product. researchgate.net

New chiral 1,3-oxazolidine-2-thiones, such as (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione (MPOT), have been developed and proven to be excellent reagents for the analytical and preparative separation of racemic carboxylic acids and amino acids. rsc.org

Functionalization of Pre-formed 1,3-Oxazolidine-2-thione Scaffolds

Once the 1,3-oxazolidine-2-thione ring is formed, it can be further modified at the nitrogen or sulfur atoms to introduce new functional groups and alter its reactivity.

N-Protection Strategies and their Impact on Reactivity (e.g., N-Boc derivatives)

The nitrogen atom of the 1,3-oxazolidine-2-thione ring can be protected to modulate the molecule's reactivity, particularly for subsequent reactions at the sulfur atom. A common protecting group is the tert-butoxycarbonyl (Boc) group.

The N-Boc derivative is typically synthesized by reacting the parent oxazolidine-2-thione with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This protection enhances the stability of the molecule and can influence the regioselectivity of further functionalization. For example, N-Boc protection has been utilized in studies involving the ring-opening reactions of oxazolidinethiones with nucleophiles.

Table 2: General Procedure for N-Boc Protection of 1,3-Oxazolidine-2-thiones

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |

|---|

Derivatization through Carbon-Sulfur Bond Formation (e.g., S-Arylation)

The sulfur atom of the thione group is nucleophilic and can readily react with electrophiles, making it a key site for derivatization. Carbon-sulfur bond formation, particularly S-arylation, is a significant transformation that introduces arylthio substituents.

A copper-catalyzed S-arylation of 1,3-oxazolidine-2-thiones with aryl iodides has been developed. nih.gov This reaction proceeds with high chemoselectivity for the sulfur atom. The optimal conditions involve using copper(I) iodide as the catalyst and N,N'-dimethylethylenediamine (DMEDA) as the ligand in dioxane. nih.gov This method is advantageous due to the low cost of the copper catalyst and the relatively mild reaction conditions. It tolerates a variety of functional groups on the aryl iodide, making it a versatile strategy for synthesizing S-arylated oxazolines, which are formed from the S-arylated oxazolidine-2-thione intermediate. nih.gov

Beyond direct arylation, the sulfur atom can participate in other cross-coupling reactions. Microwave-activated direct Stille and Suzuki cross-coupling reactions have been reported to produce 2-aryloxazolines from 1,3-oxazolidine-2-thiones, proceeding through a C-S bond functionalization pathway. researchgate.net

Table 3: Copper-Catalyzed S-Arylation of 1,3-Oxazolidine-2-thiones

| Substrate | Coupling Partner | Catalyst System | Solvent | Temperature | Key Outcome | Reference |

|---|

Synthesis of Spirocyclic and Fused 1,3-Oxazolidine-2-thiones

The construction of spirocyclic and fused 1,3-oxazolidine-2-thione (OZT) ring systems introduces significant structural complexity and stereochemical challenges. These scaffolds are often built upon carbohydrate templates, leveraging their inherent chirality to produce enantiomerically pure products. The synthetic strategies typically involve the intramolecular cyclization of suitably functionalized precursors.

Synthesis of Spirocyclic 1,3-Oxazolidine-2-thiones

Spirocyclic 1,3-oxazolidine-2-thiones are characterized by a spiro center where the oxazolidine-2-thione ring is attached to another ring system. A primary route to these compounds involves the use of ketohexose templates.

Research has demonstrated the synthesis of four isomeric spiro-OZTs through the condensation of selectively protected ketohexoses with thiocyanic acid. researchgate.net This reaction, proceeding in a Ritter-type fashion, leads to the formation of the desired spirocyclic structures. researchgate.net For instance, condensation of a protected ketohexose diol with thiocyanic acid can yield an anomeric mixture of 1,3-oxazolidin-2-thiones. researchgate.net

A notable challenge in this synthesis is the separation of the resulting anomers, which often proves difficult via standard column chromatography. researchgate.net However, derivatization of the product mixture can facilitate separation. Benzylation of the thiocarbamate anomers with benzyl (B1604629) bromide (BnBr) and sodium hydride (NaH) yields the corresponding benzylated sulfanyloxazolines, which are stable and can be separated chromatographically. researchgate.net These spiro-OZT isomers have shown potential as inhibitors of D-fructose transport. researchgate.net

Synthesis of Fused 1,3-Oxazolidine-2-thiones

Fused 1,3-oxazolidine-2-thiones, where the OZT ring shares two adjacent atoms with another ring, are commonly synthesized from carbohydrate precursors. This approach anchors the heterocyclic OZT moiety onto a sugar backbone, creating a class of compounds with interesting biological properties. nih.gov

A prevalent method for synthesizing these fused systems is the reaction of carbohydrates with potassium thiocyanate (B1210189) (KSCN) under acidic conditions. nih.gov Various pentoses can serve as starting materials, leading to a range of fused OZT products. For example, D-arabinofuranose, D-xylofuranose, and D-ribofuranose have been successfully converted into their corresponding furanose-fused 1,3-oxazolidine-2-thiones. nih.gov

To achieve selective reactions and prevent unwanted side reactions, the hydroxyl groups of the starting carbohydrate are often protected. Common protecting groups include acetyl (Ac) and tert-butyldimethylsilyl (TBDMS), which can be introduced without affecting the oxazolidinethione group. nih.gov The subsequent silylation of the hydroxyl groups on the pentose-derived OZTs has been shown to proceed in very high yields. nih.gov

Table 1: Synthesis of Silyl-Protected Fused 1,3-Oxazolidine-2-thiones nih.gov

| Starting Pentose OZT | Product | Yield (%) |

| D-arabinose OZT (1) | Silyl-protected OZT (6) | 96 |

| D-xylose OZT (2) | Silyl-protected OZT (7) | 98 |

| D-ribose OZT (3) | Silyl-protected OZT (8) | 95 |

These carbohydrate-annulated heterocycles are valuable chiral molecules, particularly for applications in asymmetric synthesis and as units in biologically active compounds. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Oxazolidine 2 Thiones

Single-Crystal X-ray Diffraction Analysis of 1,3-Oxazolidine-2-thiones and their Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 5,5-Dimethyl-1,3-oxazolidine-2-thione is not detailed in the provided search results, analysis of the parent 1,3-oxazolidine-2-thione (B1225483) and closely related heterocyclic systems like thiazolidine-2-thiones and imidazoline-2-thiones allows for a comprehensive understanding of the expected structural features.

Molecular Geometry and Planarity of the 1,3-Oxazolidine-2-thione Ring

Table 1: Representative Bond Lengths and Angles for a 1,3-Heterocyclic-2-thione Ring (based on analogous structures)

| Bond/Angle | Type | Typical Value |

| C=S | Bond Length | ~1.65 - 1.71 Å |

| C2-N3 | Bond Length | ~1.33 - 1.39 Å |

| N3-C4 | Bond Length | ~1.46 - 1.48 Å |

| C4-C5 | Bond Length | ~1.52 - 1.54 Å |

| C5-O1 | Bond Length | ~1.43 - 1.45 Å |

| O1-C2 | Bond Length | ~1.35 - 1.37 Å |

| O1-C2-N3 | Bond Angle | ~108° - 112° |

| C2-N3-C4 | Bond Angle | ~110° - 114° |

| N3-C4-C5 | Bond Angle | ~102° - 105° |

| C4-C5-O1 | Bond Angle | ~103° - 106° |

| C5-O1-C2 | Bond Angle | ~109° - 111° |

Note: These values are illustrative and derived from analyses of related heterocyclic thiones. Actual values for this compound may vary.

Conformational Analysis and Dihedral Angles

The conformation of the five-membered oxazolidine (B1195125) ring is typically non-planar, adopting an envelope or twist (half-chair) conformation to alleviate torsional strain. Conformational analysis of related 4-R-thiazolidine-2-thiones using NMR has shown that the puckering can be quantified by the torsional angle between C4 and C5, with values around 25° being deduced from ¹³C NMR γ-effects. researchgate.net The specific conformation adopted by this compound would be determined by the steric interactions of the gem-dimethyl group at C5. The dihedral angles involving the ring atoms (e.g., O1-C5-C4-N3) are crucial descriptors of this puckering. Theoretical calculations using Density Functional Theory (DFT) on similar systems have been employed to determine the relative energies of different conformers and their corresponding dihedral angles, which are often close to 180° or 0° in idealized geometries but deviate due to steric hindrance. eie.gr

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the structure of molecules in both solution and solid states, providing complementary information to diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies

NMR spectroscopy is a powerful tool for confirming the molecular structure and studying the conformational dynamics of 1,3-oxazolidine-2-thiones in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals. The two methyl groups at C5 would appear as a single sharp singlet due to their chemical equivalence. The methylene (B1212753) protons at C4 would typically appear as a singlet or a narrow multiplet. The N-H proton would give a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. A distinctive downfield signal is expected for the thiocarbonyl carbon (C2) in the range of 180-190 ppm. mdpi.com The quaternary carbon (C5) bearing the two methyl groups would appear around 60-70 ppm, while the methylene carbon (C4) would be observed further upfield. The two methyl carbons would produce a single signal in the aliphatic region.

NMR techniques, particularly the use of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) studies, are vital for conformational analysis and determining the stereochemistry of substituted derivatives. researchgate.neteie.gr

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | ¹H | 7.0 - 9.0 | broad singlet |

| C4-H₂ | ¹H | ~3.5 - 4.0 | singlet |

| C5-(CH₃)₂ | ¹H | ~1.4 - 1.6 | singlet |

| C2 (C=S) | ¹³C | ~185 | - |

| C5 | ¹³C | ~65 | - |

| C4 | ¹³C | ~50 | - |

| C5-C H₃ | ¹³C | ~25 | - |

Note: Values are estimates based on general principles and data from related structures. Solvent is typically CDCl₃ or DMSO-d₆.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomeric Forms

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.

N-H Stretch: A prominent absorption band is expected in the IR spectrum between 3100 and 3400 cm⁻¹, corresponding to the N-H stretching vibration. The position and shape of this band can provide information about hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups typically appear in the 2850-3000 cm⁻¹ region.

C=S Stretch: The thiocarbonyl (C=S) stretching vibration is one of the most important for this class of compounds. It gives rise to a strong band in the IR spectrum, typically found in the region of 1200-1300 cm⁻¹. Studies on related thiazolidine-2-thiones and their 1-oxa-analogues confirm the assignment of this band. rsc.org

C-N and C-O Stretches: Vibrations corresponding to C-N and C-O single bond stretching are found in the fingerprint region of the spectrum (typically 1000-1250 cm⁻¹).

Vibrational spectroscopy is also a valuable tool for studying the potential for thione-thiol tautomerism in these systems, as the vibrational signatures of the C=S/N-H (thione) form are distinct from the C-S/N=C/S-H (thiol) form. nyu.edu

Table 3: Key IR Absorption Frequencies for 1,3-Oxazolidine-2-thiones

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | N-H | 3100 - 3400 |

| C-H Stretch (aliphatic) | C-H | 2850 - 3000 |

| C=O Stretch (overtone) | C=O | ~1700 (weak) |

| C=S Stretch | C=S | 1200 - 1300 |

| C-N Stretch | C-N | 1100 - 1250 |

| C-O Stretch | C-O | 1000 - 1150 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry serves as a critical analytical tool for the structural elucidation of 1,3-oxazolidine-2-thiones, providing essential information for the confirmation of the molecular formula and offering insights into the compound's fragmentation behavior under ionization. For this compound, this technique is pivotal in verifying its elemental composition and in postulating the dissociation pathways of its molecular ion.

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of this compound. The exact mass of the compound is calculated to be 131.04046 Da, corresponding to the molecular formula C₅H₉NOS. uni-freiburg.denih.gov The observation of a molecular ion peak (M⁺) at or near this mass-to-charge ratio (m/z) in the mass spectrum provides strong evidence for the presence of the compound and confirms its elemental makeup.

The fragmentation of this compound upon electron ionization (EI) can be predicted based on the fragmentation patterns of related heterocyclic compounds, such as other oxazolidinones and cyclic thiocarbamates. The stability of the resulting fragments often dictates the primary fragmentation routes.

A plausible and significant fragmentation pathway for this compound involves the loss of a neutral molecule of acetone (B3395972) (C₃H₆O) from the molecular ion. This is a characteristic fragmentation for gem-dimethyl substituted rings, leading to a more stable, contracted ring structure. This process would result in a fragment ion with an m/z of 73.

Another predictable fragmentation route is the cleavage of the C-S bond, a common occurrence in compounds containing a thioamide group. This can lead to the formation of a variety of sulfur-containing fragment ions. Additionally, the expulsion of small, stable neutral molecules such as carbon monoxide (CO), carbon oxysulfide (COS), or isothiocyanic acid (HNCS) from the parent ion or subsequent fragment ions can be anticipated.

The table below outlines the predicted major fragment ions for this compound based on established fragmentation principles of similar structures.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 131 | [C₅H₉NOS]⁺ | - |

| 116 | [C₄H₆NOS]⁺ | CH₃ |

| 73 | [C₂H₃NS]⁺ | C₃H₆O (Acetone) |

| 58 | [C₂H₄N]⁺ | COS |

| 56 | [C₃H₄O]⁺ | HNCS |

Theoretical and Computational Chemistry Studies on 1,3 Oxazolidine 2 Thiones

Quantum Mechanical Calculations of Molecular and Electronic Structures

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, have been instrumental in characterizing the molecular and electronic features of 1,3-oxazolidine-2-thiones. researchgate.net These computational approaches allow for the precise determination of structural parameters and the energetic landscape of these heterocyclic systems.

Like many heterocyclic compounds containing a thioamide moiety, 1,3-oxazolidine-2-thiones can exist in two tautomeric forms: the thione form and the thiol form. Computational studies consistently show that the thione tautomer is energetically more stable than the thiol tautomer. researchgate.netkuleuven.bejocpr.com

Theoretical calculations for the parent 1,3-oxazolidine-2-thione (B1225483), optimized at the MP2(Full)/6-31G(3df,2p) level of theory, have provided detailed geometric parameters. The thione form is generally found to be the predominant species in both the solid state and in neutral solutions. researchgate.net The energetic preference for the thione form is a critical factor governing the reactivity and spectroscopic properties of these compounds. In the case of 5,5-dimethyl-1,3-oxazolidine-2-thione, the fundamental tautomeric equilibrium is not expected to shift, although the gem-dimethyl group at the C5 position will influence the ring's conformation.

Table 1: Comparison of Energetic Stability for Thione-Thiol Tautomers This table is illustrative, based on general findings for thioamides and related heterocycles.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Thione | B3LYP/6-311++G** | 0 (Reference) | More Stable |

| Thiol | B3LYP/6-311++G** | +5 to +10 | Less Stable |

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and electron delocalization. wisc.eduq-chem.com For 1,3-oxazolidine-2-thione, NBO analysis reveals significant electronic delocalization within the thioamide group (N-C=S). researchgate.net

This delocalization is primarily attributed to the interaction between the lone pair orbital of the nitrogen atom (n_N) and the antibonding π* orbital of the carbon-sulfur double bond (π_C=S). This n → π interaction, quantified by second-order perturbation theory within the NBO framework, stabilizes the molecule and imparts partial double-bond character to the C-N bond and partial single-bond character to the C=S bond. wisc.edu The analysis of atomic charges and orbital occupancies from NBO calculations faithfully reflects the molecule's reactivity and stability. researchgate.net

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in 1,3-Oxazolidine-2-thione Data is representative of typical n → π interactions in thioamides.*

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Interaction Type |

|---|---|---|---|

| LP (1) N3 | π* (1) C2-S | ~50-60 | Thioamide Resonance |

| LP (1) O1 | σ* (1) N3-C2 | ~5-10 | Hyperconjugation |

| LP (1) O1 | σ* (1) C5-C4 | ~5-10 | Hyperconjugation |

aE(2) represents the stabilization energy from the donor-acceptor interaction. wisc.edu

Computational studies have been crucial in understanding the acidic properties of 1,3-oxazolidine-2-thione. researchgate.net Theoretical calculations of deprotonation enthalpies and pKa values have been performed to identify the most acidic site in the molecule. researchgate.net

A significant finding is that for 1,3-oxazolidine-2-thione, deprotonation is most favored at the C5 carbon atom (the carbon adjacent to the nitrogen). researchgate.net This contrasts with its oxygen analog, 1,3-oxazolidin-2-one, where deprotonation at the nitrogen atom is preferred. researchgate.net This unusual preference for C-H acidity over N-H acidity is a key feature revealed by computational thermochemistry. The deprotonation at C5 is particularly noteworthy as it can facilitate a subsequent ring-opening process via the rupture of the C-O bond. researchgate.net

Table 3: Calculated Thermochemical Data for Deprotonation of 1,3-Oxazolidine-2-thione (OXA-S) Based on data from computational studies. researchgate.net

| Deprotonation Site | Gas Phase Deprotonation Enthalpy (kcal/mol) | Aqueous Phase pKa (Calculated) | Energetic Preference |

|---|---|---|---|

| N-H (at N3) | Higher Energy | Higher Value | Less Favorable |

| C-H (at C5) | Lower Energy | Lower Value | Most Favorable |

Conformational Analysis using Computational Methods

The five-membered ring of 1,3-oxazolidine-2-thione is not planar. Computational studies, supported by experimental data, indicate that the ring adopts a puckered conformation to minimize torsional and steric strain. For the parent compound, a distorted half-chair conformation is often observed.

In this compound, the presence of the two methyl groups on the C5 carbon atom introduces significant steric constraints. These bulky groups are expected to further influence the ring's pucker, locking it into a specific envelope or twist conformation to alleviate steric repulsion between the methyl groups and adjacent atoms. While specific computational studies on the conformational landscape of the 5,5-dimethyl derivative are not widely available, comparisons with related substituted thiazolidine-2-thiones suggest that the puckering angle is a sensitive function of the nature and position of substituents. researchgate.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic properties such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. mdpi.comd-nb.info

For 1,3-oxazolidine-2-thiones, DFT calculations can accurately predict the vibrational frequencies associated with key functional groups, such as the C=S stretching and N-H bending modes. By comparing the calculated spectrum with the experimental one, a detailed assignment of vibrational bands can be achieved. researchgate.net Similarly, theoretical calculations of NMR chemical shifts and coupling constants can aid in the structural elucidation of complex derivatives. The agreement between calculated and experimental X-ray powder diffractograms has also been used to identify polymorphic forms of 1,3-oxazolidine-2-thione in the solid state. researchgate.net

Table 4: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data This table demonstrates the typical correlation between theoretical and experimental values.

| Spectroscopic Property | Key Functional Group | Calculated Value (B3LYP) | Experimental Value |

|---|---|---|---|

| IR Frequency (cm-1) | ν(C=S) stretch | ~1250 - 1300 | ~1260 - 1310 |

| ν(N-H) stretch | ~3200 - 3300 | ~3250 - 3350 | |

| 13C NMR Shift (ppm) | C=S | ~185 - 195 | ~190 |

Computational Studies on Reaction Mechanisms Involving 1,3-Oxazolidine-2-thiones

Theoretical calculations provide deep insights into the mechanisms of reactions involving 1,3-oxazolidine-2-thiones. One of the most interesting computationally studied pathways is the ring-opening reaction that can follow deprotonation. researchgate.net

As established by thermochemical calculations, the C5 position is the most acidic site. researchgate.net Computational modeling shows that the formation of a carbanion at this position significantly weakens the adjacent C4-O1 bond. This electronic redistribution promotes an energetically favorable ring-opening process, transforming the cyclic thione into an acyclic isothiocyanate derivative. This mechanism highlights a rare case where C-H acidity dictates a significant reactive pathway over the more conventionally acidic N-H group. researchgate.net Such computational studies are essential for understanding and predicting the reactivity of these heterocycles in synthetic applications, such as their use as chiral auxiliaries or in multi-component reactions. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of 1,3 Oxazolidine 2 Thiones

Nucleophilic Attack and Ring-Opening Reactions

Ring-opening reactions initiated by nucleophilic attack are a prominent feature of 1,3-oxazolidine-2-thione (B1225483) chemistry. The outcome of these reactions is highly dependent on the nature of the nucleophile and any substituents on the heterocyclic ring.

The 1,3-oxazolidine-2-thione ring possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbon of the thiocarbonyl group (C=S) and the C-5 carbon atom. The principle of Hard and Soft Acids and Bases (HSAB) often dictates the regioselectivity of these reactions.

Hard Nucleophiles : These nucleophiles, characterized by high charge density and electronegativity (e.g., organolithium reagents, alkoxides), tend to attack the hard electrophilic center, which is the carbon of the thiocarbonyl group. This can lead to cleavage of the C-N or C-O bond. researchgate.net

Soft Nucleophiles : These nucleophiles, which are more polarizable (e.g., thiolates, organocuprates), preferentially attack the softer electrophilic center, the C-5 carbon. researchgate.net This attack typically results in a ring-opening reaction with displacement of the oxygen atom.

The ambident nucleophilic character of the oxazolidine-2-thione itself (at the sulfur and nitrogen atoms) is also exploited in reactions like S-arylation, where the soft sulfur atom is the preferred site of attack in cross-coupling reactions. nih.gov

Table 1: Regioselectivity of Nucleophilic Attack on N-Boc Protected 1,3-Oxazolidine-2-thiones

| Nucleophile Type | Example | Primary Site of Attack | Reaction Outcome | Reference |

|---|---|---|---|---|

| Hard | Not specified in snippets | Thiocarbonyl (C=S) | C-N or C-O cleavage | researchgate.net |

| Soft | Sulfur Nucleophiles (Thiolates) | C-5 Carbon | Ring-opening | researchgate.net |

| - | Iodide (under microwave) | Not specified | Rearrangement to thiazolidinone | researchgate.net |

Intramolecular Sulfur Transfer Processes

In certain substituted 1,3-oxazolidine-2-thiones, the thione group can act as an internal sulfur source. A notable example is the Brønsted acid-promoted intramolecular sulfur transfer in N-enoyl oxazolidine-2-thiones. acs.orgnih.gov This reaction provides an efficient route to β-mercapto carboxylic acid derivatives. acs.org The process is highly diastereoselective, with selectivities often exceeding 98:2. acs.org The reaction proceeds through the activation of the enoyl system by the acid, facilitating the transfer of the sulfur atom from the oxazolidine-2-thione moiety to the β-position of the enoyl group. nih.govacs.org The efficiency of the reaction depends on the strength of the Brønsted acid used. acs.org

Table 2: Relative Efficiency of Brønsted Acids in Promoting Intramolecular Sulfur Transfer

| Acid | Efficiency | Notes | Reference |

|---|---|---|---|

| Triflic Acid (TfOH) | Highly Efficient | - | acs.org |

| Trifluoroacetic Acid (TFA) | Highly Efficient | Can be used in stoichiometric amounts (e.g., 2 equivalents) for metal-free conditions. | acs.org |

| Difluoroacetic Acid | Less Efficient | - | acs.org |

| Acetic Acid | Inefficient | Does not promote the reaction effectively. | acs.org |

Effects of N-Substitution (e.g., N-Boc group) on Ring Reactivity

The substitution pattern on the ring nitrogen atom significantly influences the reactivity of the oxazolidine-2-thione ring. Attaching an electron-withdrawing group, such as the tert-butoxycarbonyl (Boc) group, has a profound activating effect. The N-Boc group reduces the delocalization of the nitrogen's lone pair of electrons into the thiocarbonyl group. researchgate.net This electronic effect enhances the electrophilicity of the ring, particularly at the C-5 position, making it more susceptible to nucleophilic attack and subsequent ring-opening. researchgate.net This strategy is often employed to facilitate the synthesis of derivatives from the oxazolidine-2-thione scaffold. In some palladium-catalyzed reactions, the N-Boc group can also function as an aprotic surrogate for a carbamic acid nucleophile. nih.gov

Rearrangement Reactions (e.g., to Thiazolidinones)

1,3-Oxazolidine-2-thiones can undergo rearrangement to form isomeric sulfur-containing heterocycles. For instance, N-Boc protected oxazolidine-2-thiones have been shown to rearrange into the corresponding thiazolidinones when treated with iodide under microwave irradiation. researchgate.net This transformation involves a skeletal reorganization of the five-membered ring. The synthesis of thiazolidine-2-thiones can also be achieved from β-amino alcohols and carbon disulfide, highlighting the close synthetic relationship between these two heterocyclic systems. organic-chemistry.orgplos.org

Polymerization Mechanisms of 1,3-Oxazolidine-2-thione Derivatives

Derivatives of 1,3-oxazolidine-2-thione are valuable monomers for producing polymers with unique properties, such as polythiourethanes. The polymerization typically proceeds via a controlled cationic ring-opening polymerization (CROP) mechanism. acs.orgresearchgate.net

The process can be initiated by cationic initiators like methyl trifluoromethanesulfonate (B1224126) (TfOMe), trifluoromethanesulfonic acid (TfOH), or boron trifluoride etherate (BF₃·OEt₂). acs.orgresearchgate.net The mechanism, as studied with TfOMe, involves the formation of a protonated cyclic endo iminothiocarbonate as the active species at the chain end. The propagation step consists of a nucleophilic attack by the monomer onto this active species, leading to the ring opening and extension of the polymer chain. acs.org This method allows for good control over the polymer's molecular weight and results in a narrow molecular weight distribution (Mw/Mn < 1.14), which is characteristic of a controlled polymerization. acs.org The resulting polythiourethanes have been noted for their high refractive indices and thermal stability. researchgate.net

Electrophilic and Radical Reactions

While much of the chemistry of 1,3-oxazolidine-2-thiones focuses on their nucleophilic character, they can also participate in reactions as electrophiles, particularly in modern cross-coupling reactions. Under palladium catalysis, in the presence of copper(I) catalysts, they can undergo direct Stille and Suzuki cross-coupling reactions with organostannanes and boronic acids, respectively. researchgate.net These reactions typically occur under microwave activation and result in the formation of 2-aryloxazolines. researchgate.net Similarly, copper-catalyzed S-arylation with aryl iodides demonstrates the thione's ability to act as a substrate in C-S bond formation, though in this case, the sulfur atom acts as the nucleophile. nih.gov Information on radical-mediated reactions involving the 1,3-oxazolidine-2-thione ring is less prevalent in the reviewed literature.

Synthesis and Reactivity of Advanced 1,3 Oxazolidine 2 Thione Derivatives

Chiral 4-Substituted-5,5-Dimethyl-1,3-Oxazolidine-2-thiones (e.g., (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidine-2-thione)

Chiral 4-substituted-5,5-dimethyl-1,3-oxazolidine-2-thiones are a class of highly effective chiral auxiliaries used in a variety of asymmetric transformations. These auxiliaries are an evolution of the widely used Evans oxazolidinones, with the exocyclic oxygen replaced by sulfur. This modification, notably developed by Crimmins, alters the electronic and steric properties of the N-acyl derivatives, leading to enhanced stereoselectivity in certain reactions.

Synthesis: The synthesis of these auxiliaries typically begins with readily available chiral β-amino alcohols, which are often derived from natural amino acids. For instance, the synthesis of (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidine-2-thione originates from L-valine. The amino acid is first converted to the corresponding amino alcohol, (S)-2-amino-3-methyl-1-butanol (valinol), which is then reacted with a thiocarbonyl transfer reagent like carbon disulfide (CS₂) or thiophosgene (B130339) to form the heterocyclic ring. The gem-dimethyl group at the C5 position is introduced to provide a strong conformational bias that influences the orientation of substituents on the nitrogen atom upon acylation.

Reactivity and Applications: These auxiliaries are primarily used to control the stereochemical outcome of reactions involving an attached N-acyl group. The chiral scaffold, particularly the substituent at C4 (e.g., isopropyl, benzyl), effectively shields one face of the enolate derived from the N-acyl chain. This steric hindrance directs the approach of electrophiles to the opposite face, resulting in high diastereoselectivity. They have proven effective in stereoselective transformations such as:

Asymmetric Aldol (B89426) Condensations: N-Acylated derivatives form predictable Z-enolates that react with aldehydes to yield syn-aldol adducts with excellent stereocontrol.

Stereoselective Alkylations: The enolates derived from these auxiliaries react with various electrophiles (e.g., alkyl halides, benzyl (B1604629) halides) to produce α-substituted carbonyl compounds in high optical purity. researchgate.net

Michael Additions: They facilitate the conjugate addition of enolates to α,β-unsaturated systems with high diastereoselectivity.

Following the asymmetric reaction, the chiral auxiliary can be cleaved under mild conditions to release the desired chiral product (acid, ester, alcohol, or ketone), and the auxiliary itself can often be recovered and reused.

Table 1: Representative Asymmetric Reactions using 4-Substituted-5,5-Dimethyl-1,3-Oxazolidine-2-thione Auxiliaries

| Auxiliary Precursor | N-Acyl Group | Electrophile | Reaction Type | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (S)-Valinol | Propionyl | Benzaldehyde | Aldol Condensation | >95:5 |

| (S)-Phenylalaninol | Acetyl | Benzyl Bromide | Alkylation | >98:2 |

| (S)-Valinol | Crotonyl | Diethyl malonate | Michael Addition | >95:5 |

N-Acyl 1,3-Oxazolidine-2-thiones

N-Acyl 1,3-oxazolidine-2-thiones are the activated intermediates through which chiral oxazolidine-2-thione auxiliaries exert their stereochemical control. researchgate.net They are typically prepared by reacting the parent oxazolidine-2-thione with an acyl chloride or anhydride (B1165640) in the presence of a base.

Synthesis and Structure: The acylation occurs at the nitrogen atom. The resulting N-acyl derivatives are stable, often crystalline, compounds that are readily purified. The power of these reagents in asymmetric synthesis lies in the predictable conformation of the acyl group, which is dictated by the steric environment of the auxiliary. The substituent at the C4 position of the ring forces the acyl group to adopt a specific orientation to minimize steric interactions, thereby exposing one face of the α-carbon to incoming reagents.

Reactivity in Asymmetric Synthesis: The thiocarbonyl group of the N-acyl oxazolidine-2-thione is a key feature, making these compounds excellent precursors for generating titanium and boron enolates for asymmetric aldol reactions. The oxazolidinethione scaffold is considered a suitable platform for performing highly stereocontrolled aldol additions. nih.gov

Key reactions include:

Asymmetric Aldol Reactions: In the presence of a Lewis acid like TiCl₄ and a tertiary amine base (e.g., Hünig's base), N-acyl 1,3-oxazolidine-2-thiones are converted into their corresponding (Z)-enolates. These enolates react with aldehydes with a very high degree of diastereoselectivity, typically favoring the syn-aldol product. The stereochemical outcome is dictated by a rigid, chair-like transition state.

Direct Aldol Reactions: Catalytic, direct asymmetric aldol reactions have been developed using N-azidoacetyl-1,3-oxazolidine-2-thione, mediated by silyl (B83357) triflates and chiral nickel(II) complexes, to produce anti-α-azido-β-silyloxy adducts with outstanding stereocontrol. nih.gov

After the desired transformation, the N-acyl bond is readily cleaved by various nucleophiles (e.g., alkoxides, lithium hydroperoxide) to afford the chiral product and recover the auxiliary.

Table 2: Diastereoselective Aldol Reaction of an N-Propionyl-1,3-oxazolidine-2-thione

| Aldehyde | Lewis Acid / Base | Product Configuration | Yield (%) | d.r. |

|---|---|---|---|---|

| Isobutyraldehyde | TiCl₄ / (-)-Sparteine (B7772259) | syn | 90 | 98:2 |

| Benzaldehyde | Sn(OTf)₂ / N-Ethylpiperidine | syn | 85 | 97:3 |

| Acrolein | MgBr₂·OEt₂ / Et₃N | syn | 82 | 94:6 |

Furanose-Fused and Other Carbohydrate-Based 1,3-Oxazolidine-2-thiones

Integrating the 1,3-oxazolidine-2-thione (B1225483) moiety with a carbohydrate scaffold creates a class of chiral molecules with unique structural and chemical properties. researchgate.net These derivatives are valuable as chiral ligands and as intermediates in the synthesis of modified nucleosides and other bioactive compounds.

Synthesis: Several stereoselective methods have been developed to synthesize these complex heterocycles, using carbohydrates as the chiral starting material.

From Amino Sugars or Azido Alcohols: A common route involves the intramolecular cyclization of an amino alcohol function present on the sugar ring. A one-pot synthesis can be achieved from sugar azido-alcohols using the Staudinger reaction with triphenylphosphine (B44618) (PPh₃) and carbon disulfide (CS₂). nih.gov The reaction proceeds via an isothiocyanate intermediate that cyclizes to form the oxazolidine-2-thione ring. nih.gov

From Keto Sugars: Starting materials like D-glucose and D-fructose can be used to prepare spiro-1,3-oxazolidine-2-thiones. researchgate.netresearchgate.net These syntheses often proceed through key intermediates such as epoxides or aziridines formed on the carbohydrate template. researchgate.netresearchgate.net

Direct Cyclization: D-arabinofuranose-, D-xylofuranose-, and D-ribofuranose-derived oxazolidine-2-thiones can be obtained from the corresponding carbohydrates using potassium thiocyanate (B1210189) under acidic conditions. nih.gov

Reactivity: The oxazolidine-2-thione ring possesses two potential nucleophilic sites: the nitrogen and the sulfur atoms. researchgate.netnih.gov This dual reactivity can be controlled to achieve selective functionalization. Sulfur, being a soft nucleophile, is the preferred site of reaction in many cross-coupling processes.

A notable reaction is the copper-catalyzed S-arylation . In the presence of a copper(I) iodide catalyst and a suitable ligand such as dimethylethylenediamine (DMEDA), furanose-fused oxazolidine-2-thiones react chemoselectively with aryl iodides at the sulfur atom. nih.gov This provides a mild and efficient method for creating S-arylated carbohydrate derivatives, which are of interest for their potential biological activities. nih.gov

Table 3: Synthesis Methods for Carbohydrate-Based 1,3-Oxazolidine-2-thiones

| Carbohydrate Precursor | Key Reagents | Type of Derivative | Reference |

|---|---|---|---|

| Sugar Azido-alcohol | PPh₃, CS₂ | Fused OZT | nih.gov |

| D-Fructose | (i) Epoxidation (ii) Ring opening with SCN⁻ | Spiro-OZT | researchgate.netresearchgate.net |

| D-Arabinose | KSCN, H⁺ | Fused OZT | nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing 5,5-Dimethyl-1,3-oxazolidine-2-thione is intrinsically linked to the principles of green chemistry. Researchers are actively seeking to develop methods that are not only efficient but also environmentally benign, minimizing waste, energy consumption, and the use of hazardous substances.

Key trends in this area include the adoption of solvent-free reaction conditions, which significantly reduce the environmental impact by eliminating volatile and often toxic organic solvents. Microwave-assisted synthesis represents another promising avenue, as it has been shown to enhance reaction rates and improve yields for related oxazolidine-2-thione structures compared to conventional heating methods.

Furthermore, the exploration of novel catalytic systems is a major focus. The use of recyclable catalysts, such as zinc oxide nanoparticles (ZnO NPs), has shown potential in the synthesis of related 2-thioxo-1,3-oxazoles under solvent-free conditions. Future investigations will likely focus on adapting these nanoparticle-based and other organocatalytic approaches specifically for the synthesis of this compound, aiming for high yields and simple, clean procedures.

Table 1: Emerging Sustainable Synthetic Approaches for Oxazolidine-2-thiones

| Synthetic Approach | Key Advantages | Potential for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | High potential for rapid and efficient synthesis. |

| Solvent-Free Conditions | Eliminates hazardous organic solvents, reduces waste | A key goal for green synthesis of the target compound. |

| Nanoparticle Catalysis (e.g., ZnO NPs) | Recyclable catalysts, high efficiency | Adaptable for sustainable production. |

| Organocatalysis | Metal-free, often milder reaction conditions | A developing area for creating chiral derivatives. |

Exploration of New Reactivity Patterns and Mechanistic Insights

A deeper understanding of the reactivity of this compound is crucial for its application in complex chemical transformations. Future research is geared towards uncovering novel reaction pathways and gaining detailed mechanistic insights.

One area of interest is the behavior of the thione group in cycloaddition reactions. The [3+2] cycloaddition, for instance, is a powerful method for constructing five-membered rings with a high degree of stereocontrol, and its application to this compound could lead to new molecular architectures.

Additionally, studies on related compounds have revealed interesting reactivity. For example, the conjugate addition of oxazolidine-2-thiones to N-crotonylthiazolidinethiones has been observed to proceed with high diastereoselectivity. nih.gov Investigating similar Michael additions with this compound as the nucleophile could expand its synthetic utility. nih.gov Mechanistic studies will be essential to understand the stereochemical outcomes of such reactions. nih.gov A report of an unexpected thermal core isomerization in a related 5-phenyl-1,3-oxazolidine-2-thione to a 1,3-thiazolidine-2-one during gas chromatography suggests that the 5,5-dimethyl variant may also exhibit unforeseen reactivity under certain conditions, warranting further investigation.

Expansion of Applications in Specialized Organic Synthesis Domains

The unique structural features of this compound make it a valuable building block, particularly in fields requiring high levels of stereocontrol.

A significant emerging application is in the realm of asymmetric synthesis, where chiral derivatives of oxazolidine-2-thiones serve as powerful chiral auxiliaries. molaid.comlookchem.com These auxiliaries can control the stereochemical outcome of a reaction, and are subsequently cleaved to yield enantiomerically pure products. While the 5,5-dimethyl variant is achiral, its derivatives, synthesized from chiral amino alcohols, are of great interest.

The oxazolidine-2-thione scaffold is also considered a "privileged structure" in medicinal chemistry, as it appears in numerous biologically active compounds. For instance, replacing the carbonyl oxygen with a sulfur atom in the oxazolidinone ring of some antibacterial agents has been shown to enhance in-vitro activity. This suggests that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents, including potential inhibitors of tyrosine kinases, which are implicated in cancer.

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, advanced computational modeling is an emerging trend that promises to accelerate research and development.

Density Functional Theory (DFT) is a key method used to investigate the structural, electronic, and energetic properties of the oxazolidine-2-thione ring system. Such calculations can predict bond lengths, bond angles, and the planarity of the heterocyclic ring, which can be corroborated with experimental data from X-ray crystallography.

Future computational work will likely focus on:

Predicting Reactivity: Modeling reaction pathways and transition states to predict the feasibility and stereochemical outcome of new reactions.

Rational Design of Catalysts: Simulating the interaction of this compound with various catalysts to design more efficient and selective synthetic routes.

Virtual Screening: Using the compound's structure as a scaffold to design and predict the biological activity of new derivatives for applications in medicinal chemistry.

Table 2: Applications of Computational Modeling for this compound

| Modeling Application | Research Goal | Expected Outcome |

| DFT Calculations | Elucidate electronic structure and geometry. | Accurate prediction of molecular properties. |

| Reaction Pathway Modeling | Understand and predict new reactivity patterns. | Guidance for experimental design of novel transformations. |

| Catalyst Interaction Simulation | Design of efficient and sustainable synthetic methods. | Identification of optimal catalysts for specific reactions. |

| Virtual Screening of Derivatives | Discover new medicinal applications. | Identification of promising candidates for drug development. |

Q & A

Q. What are the common synthetic routes for preparing 5,5-dimethyl-1,3-oxazolidine-2-thione?

The compound is typically synthesized via cyclization reactions involving thionation of oxazolidinones or condensation of thiourea derivatives with diketones. For example, chiral auxiliaries like (R)-4,5,5-triphenyl-1,3-oxazolidine-2-thione are prepared by reacting 5,5-dimethyl-1,3-cyclohexanedione with thiourea derivatives under acidic conditions. Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol or tert-butanol), and reflux duration (8–12 hours) to improve yields .

Q. How can researchers purify and characterize this compound?

Purification often involves recrystallization from methanol or ethanol, followed by vacuum drying. Characterization methods include:

- NMR spectroscopy : To confirm the thione group (C=S) via ¹³C NMR (δ ~180–200 ppm).

- X-ray crystallography : For structural elucidation of crystalline derivatives (e.g., imidazolidine-2-thiones) .

- Elemental analysis : To verify purity and stoichiometry.

Q. What safety precautions are critical when handling this compound?

Avoid contact with oxidizers due to potential exothermic reactions. Use fume hoods, nitrile gloves, and protective eyewear. Store in sealed containers at 2–8°C, segregated from oxidizing agents and food-grade chemicals. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the thione group influence stereoselective reactions in asymmetric catalysis?

The thione group in this compound acts as a chiral auxiliary by coordinating to metal catalysts (e.g., titanium enolates) to induce enantioselectivity in C–C and C–O bond-forming reactions. For example, its rigid bicyclic structure restricts conformational flexibility, enhancing stereochemical control during acylation or alkylation steps .

Q. What strategies resolve contradictions in reported reaction yields for derivatives like 5,5-dimethyl-1,3-cyclohexanedione dioxime?

Discrepancies in yields (e.g., 90% in one study vs. lower in others) may arise from:

Q. Can computational methods predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations can model transition states and electron density distributions to predict regioselectivity in nucleophilic attacks. For instance, the thione’s sulfur atom exhibits higher electrophilicity compared to oxygen analogs, favoring thiourea-mediated cyclizations .

Methodological Recommendations

- Contradiction Analysis : Cross-validate reaction conditions (e.g., solvent, catalyst) using systematic Design of Experiments (DoE) to isolate yield-limiting factors.

- Advanced Applications : Explore its use as a ligand in transition-metal catalysis or precursor for spirocyclic heterocycles (e.g., dithia-diaza-spirononane derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.